Acetylresorcinol

Description

Contextualization within Phenolic Ester Chemistry

Resorcinol (B1680541) monoacetate belongs to the class of organic compounds known as phenol (B47542) esters. hmdb.cacontaminantdb.ca These are aromatic compounds characterized by a benzene (B151609) ring substituted with both a hydroxyl group and an ester group. hmdb.cacontaminantdb.ca The presence of both these functional groups imparts a unique reactivity to the molecule. The ester linkage can undergo hydrolysis, releasing resorcinol and acetic acid, a reaction that can be catalyzed by acids, bases, or specific enzymes. researchgate.net This controlled release mechanism is a key aspect of its functionality in various applications. ijpgderma.org

The synthesis of resorcinol monoacetate can be achieved through several methods. A common laboratory and industrial approach involves the direct acylation of resorcinol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. google.comgoogle.com The reaction conditions, including temperature and the presence of catalysts, can be controlled to favor the formation of the monoacetate over the diacetate derivative. google.comjournals.co.za

Historical Trajectory of Academic Inquiry into Resorcinol Monoacetate

Academic interest in resorcinol and its derivatives dates back over a century, with initial research focusing on their antiseptic properties. ijpgderma.org Resorcinol monoacetate emerged as a compound of interest due to its ability to slowly release resorcinol, offering a milder and more prolonged action compared to the direct application of resorcinol itself. ijpgderma.org Early studies explored its use in dermatological preparations for conditions like acne and seborrheic dermatitis. glpbio.commedchemexpress.com In 1991, the U.S. Food and Drug Administration (FDA) included resorcinol monoacetate in its final rule for over-the-counter topical acne medications, permitting its use in specific concentrations and combinations with other active ingredients like sulfur. ijpgderma.orgresearchgate.net

Contemporary Research Significance and Challenges

In recent years, research on resorcinol monoacetate has expanded beyond its traditional dermatological applications. Scientists are exploring its potential in new areas, driven by its unique chemical properties. One significant area of contemporary research is its use as a substrate in biocatalysis. For instance, acyltransferases have been shown to catalyze Fries rearrangement-like reactions with resorcinol monoacetate, leading to the formation of new carbon-carbon bonds. researchgate.netnih.gov This opens up possibilities for the enzymatic synthesis of valuable aryl ketones. researchgate.netnih.govresearchgate.net

However, research into resorcinol monoacetate is not without its challenges. The synthesis of specifically the monoacetate derivative can be complex, often yielding a mixture that includes the diacetate and unreacted resorcinol. thieme-connect.com Purification of the monoacetate to a high degree of purity is often required for specific applications, which can be a meticulous process. google.com Furthermore, while it is considered to have a milder action than resorcinol, understanding its long-term effects and potential for skin sensitization remains an area of ongoing investigation. scbt.com Another challenge lies in developing sustainable and environmentally friendly synthesis methods. researchgate.net

Overview of Key Research Domains

The primary research domains for resorcinol monoacetate can be categorized as follows:

Dermatology and Cosmetics: This remains a significant area of application, with ongoing research into its efficacy in treating various skin conditions. glpbio.comszabo-scandic.com Its keratolytic (skin-peeling) and antimicrobial properties are of particular interest. nih.govebi.ac.uk It is also used in cosmetic formulations for its skin conditioning and antistatic properties. nih.gov

Biocatalysis and Enzyme Technology: Researchers are actively investigating the use of resorcinol monoacetate as a substrate for various enzymes. This includes its role in enzymatic acylation and rearrangement reactions, which are important for the synthesis of complex organic molecules. researchgate.netnih.gov

Materials Science: Resorcinol monoacetate has been explored as a starting material or intermediate in the synthesis of polymers and other materials. For example, it has been used in the preparation of polyesters and as a component in collagen-based biomaterials to increase their resistance to bacterial degradation. google.comcaymanchem.comebi.ac.uk

Pharmaceutical Synthesis: It serves as a chemical intermediate in the production of other pharmaceutical compounds. ontosight.aiszabo-scandic.com For instance, it has been utilized as a starting material in the synthesis of integrin inhibitors, which are being investigated for their potential therapeutic applications. caymanchem.com

Propriétés

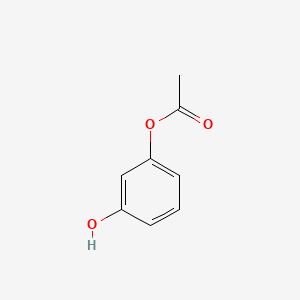

IUPAC Name |

(3-hydroxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPKZRHERLGEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045901 | |

| Record name | Resorcinol monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-29-4 | |

| Record name | Acetylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol monoacetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol monoacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESORCINOL MONOACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RESORCINOL MONOACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Resorcinol monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Resorcinol monoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL6O37RD1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Resorcinol Monoacetate

Established Synthetic Pathways for Resorcinol (B1680541) Monoacetate Production

The primary route to synthesizing resorcinol monoacetate is through the direct esterification of resorcinol. This process, however, requires careful control to achieve selective mono-acylation and avoid the formation of the di-substituted product, resorcinol diacetate.

Direct acylation of resorcinol typically involves reacting it with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. future4200.com A significant challenge in this synthesis is controlling the reaction to favor the mono-ester over the di-ester. journals.co.za Optimization strategies often focus on the stoichiometry of the reactants. For instance, reacting one mole of resorcinol with one mole of acetic anhydride in the presence of two moles of sodium hydroxide (B78521) in the cold has been shown to produce resorcinol monoacetate in a 70% yield. journals.co.za

Another optimization method involves the metathesis of resorcinol and its diacyl derivative at high temperatures. journals.co.za A specific example demonstrated that shaking resorcinol diacetate with an equimolecular quantity of disodium resorcinate can produce resorcinol monoacetate in an 83% yield. journals.co.za The reaction temperature for esterification can range broadly from 10 to 250 °C, with a preferred range of 20 to 150 °C, to control the product distribution. google.com

Catalysts are crucial for facilitating the efficient synthesis of resorcinol monoacetate and its derivatives. The choice of catalyst influences reaction rates and product selectivity.

Acid Catalysts : A variety of acids are employed to catalyze the esterification. These include mineral acids like sulfuric acid and hydrochloric acid, as well as organic acids such as p-toluene sulfonic acid and methane sulfonic acid. google.com Solid acid catalysts, including acidic ion-exchange resins like Amberlyst and Dowex, are also effective and offer the advantage of easier separation from the reaction mixture. future4200.comgoogle.com

Lewis Acid Catalysts : Anhydrous zinc chloride (ZnCl₂) is a commonly used Lewis acid catalyst in the acylation of resorcinol with acetic acid. jmchemsci.comrepec.orgjmchemsci.com In a typical procedure, resorcinol is heated with acetic acid in the presence of ZnCl₂ at temperatures around 150 °C for several hours to yield the acetylated product. jmchemsci.comjmchemsci.com

Base Catalysts : Bases such as sodium hydroxide are used to control the reaction, particularly when using acylating agents like acetic anhydride, by neutralizing the acid byproduct and facilitating the nucleophilic attack of the phenoxide ion. journals.co.za

Table 1: Catalytic Systems for Resorcinol Acylation

| Catalyst Type | Example Catalyst | Reactants | Typical Conditions | Reference |

|---|---|---|---|---|

| Lewis Acid | Zinc Chloride (ZnCl₂) | Resorcinol, Acetic Acid | Heated at 140-150 °C for ~3 hours. | jmchemsci.comjmchemsci.com |

| Brønsted Acid | p-Toluene Sulfonic Acid | Resorcinol, Esterifying Agent | Temperature range of 10 to 250 °C. | google.com |

| Solid Acid | Amberlyst-36 | Resorcinol, Acetic Acid | 120 °C with mechanical agitation. | future4200.com |

| Base | Sodium Hydroxide (NaOH) | Resorcinol, Acetic Anhydride | Stoichiometric control in cold conditions. | journals.co.za |

Novel Synthetic Approaches and Mechanistic Investigations

Recent research has focused on developing more sustainable and efficient methods for producing resorcinol monoacetate, aligning with the principles of green chemistry and biocatalysis.

Biocatalysis utilizes enzymes to perform chemical reactions, offering high selectivity and milder reaction conditions compared to traditional chemical synthesis. astrazeneca.com The use of enzymes, particularly lipases, for esterification and transesterification reactions is a well-established green alternative to chemical catalysis. nih.gov

Enzymatic synthesis is advantageous as it often proceeds in a single step, whereas traditional methods might require multiple steps of protection and deprotection, thus generating more waste. astrazeneca.com For instance, immobilized Candida antarctica lipase (Novozyme 435) has been successfully used to synthesize neryl acetate (B1210297) in a solvent-free system, demonstrating the potential of this approach for other acetate esters. scirp.org This chemoenzymatic strategy reduces energy costs by operating at lower temperatures (e.g., 60–80 °C) compared to conventional methods that may require temperatures above 180 °C, and it minimizes the formation of by-products. nih.gov

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Key principles applicable to resorcinol monoacetate synthesis include:

Use of Safer Reagents : Employing acetic acid as an acylating agent is preferable to acetic anhydride or acetyl chloride, as the only co-product is water, which is benign. future4200.com

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. yale.edu Solid acid catalysts like montmorillonite clay or reusable ion-exchange resins are considered greener alternatives to corrosive and difficult-to-remove mineral acids. future4200.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Biocatalytic routes often exhibit high atom economy. astrazeneca.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. sigmaaldrich.com Biocatalytic processes typically operate under much milder conditions than traditional chemical methods. nih.gov

Synthesis of Structural Analogs and Derivatives of Resorcinol Monoacetate

The resorcinol framework is a versatile precursor for synthesizing a wide range of structural analogs and derivatives with various applications. jmchemsci.com Synthesis often begins with an acylation or alkylation of the resorcinol ring, followed by further chemical modifications.

One area of research involves the synthesis of 4-alkyl resorcinol esters. google.com Another approach involves a multi-step synthesis starting with the acylation of resorcinol. The resulting product, such as 2,4-dihydroxyacetophenone, can be further reacted with chloroacetic acid and then converted to an acid chloride using thionyl chloride (SOCl₂). jmchemsci.comjmchemsci.com This acid chloride intermediate can then be reacted with various amino compounds to produce a diverse library of new resorcinol derivatives. jmchemsci.comresearchgate.net

Researchers have also synthesized resorcinol derivatives by introducing different functional groups via esterification, linking them through alkyl chains of varying lengths at the 4-position of the resorcinol ring. mdpi.com Furthermore, advanced organocatalytic methods have been developed for the enantioselective synthesis of bicyclic resorcinols through intramolecular Friedel-Crafts-type reactions, leading to complex structures such as cannabidiol analogues. nih.gov

Table 2: Examples of Resorcinol Derivatives and Synthetic Precursors

| Derivative Class | Key Precursor(s) | Reagents for Derivatization | Resulting Structure | Reference |

|---|---|---|---|---|

| 4-Alkyl Resorcinol Esters | Resorcinol | Organic acid/anhydride, then reduction catalyst | Ester of a 4-alkyl substituted resorcinol | google.com |

| Amino Drug Conjugates | 2,4-Dihydroxyacetophenone | Chloroacetic acid, SOCl₂, Amino Drugs | Resorcinol core linked to an amino drug via an acetamide bridge | jmchemsci.comjmchemsci.com |

| Functionalized Esters | 4-Alkylcarboxylic acid resorcinols | L-ascorb-6-yl, ethyl, and glyceryl groups | Resorcinol with ester-linked functional groups at the 4-position | mdpi.com |

| Bicyclic Resorcinols | Substituted Resorcinol with an enone side chain | Organocatalyst (e.g., Jørgensen-Hayashi type) | Fused bicyclic ring system containing the resorcinol moiety | nih.gov |

Exploration of Alkyl and Acyl Modifications

The chemical structure of resorcinol and its monoacetate derivative provides opportunities for alkyl and acyl modifications to synthesize a range of derivatives.

Acylation: The Friedel-Crafts acylation is a primary method for introducing acyl groups to resorcinol. future4200.com This reaction is fundamental in synthesizing aromatic ketones, which serve as important reactive intermediates for fine chemicals. future4200.com Conventionally, this is achieved by reacting resorcinol with carboxylic acid derivatives like acetic anhydride or acetyl chloride, using Lewis acids such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) as catalysts. future4200.comias.ac.in However, these traditional methods can generate corrosive byproducts like HCl. future4200.com Greener chemistry approaches advocate for using acetic acid directly as the acylating agent with solid acid catalysts, which are non-polluting and reusable. future4200.comias.ac.in For instance, the acylation of resorcinol with acetic acid can produce 2',4'-dihydroxyacetophenone. ias.ac.in

Direct mono-O-acylation of resorcinol presents a challenge, as these reactions often yield the diacyl derivative alongside small amounts of the desired monoacyl product. journals.co.za A specific method to achieve a high yield of resorcinol monoacetate involves reacting one mole of resorcinol and two moles of sodium hydroxide with one mole of acetic anhydride in a cold solution, which can produce the monoacetate in a 70% yield. journals.co.za It has also been demonstrated that resorcinol diacetate can be converted to resorcinol monoacetate in an 83% yield by reacting it with an equimolecular quantity of disodium resorcinate. journals.co.za

Alkylation: The monoalkylation of resorcinol is a non-trivial process, with classical methods often resulting in low yields. researchgate.net For example, the reaction of resorcinol with alkyl halides in ethanol (B145695) with aqueous potassium hydroxide is a common but often inefficient method. researchgate.net An improved yield of resorcinol monobenzyl ether (27%) was achieved by reacting resorcinol with benzyl chloride in the presence of potassium carbonate. researchgate.netresearchgate.net Further process optimization, such as using a tenfold excess of resorcinol, has been reported to increase the yield to around 60-70%. researchgate.netresearchgate.net

A patented process for preparing 4-alkyl resorcinol esters involves a two-step process: first, the esterification of resorcinol with an organic acid, anhydride, or chloride, followed by a reduction reaction. google.com This process can produce both 4-alkyl resorcinol mono- and di-acetate derivatives depending on the reaction conditions. google.com

| Modification Type | Reactants | Catalyst/Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Acylation | Resorcinol, Acetic Acid | Solid acid catalysts (e.g., Amberlyst-36) | 2',4'-Dihydroxyacetophenone | Not specified |

| Mono-O-Acylation | Resorcinol, Acetic Anhydride, Sodium Hydroxide | Cold solution | Resorcinol Monoacetate | 70% |

| Monoalkylation (Benzylation) | Resorcinol, Benzyl Chloride | Potassium Carbonate | Resorcinol Monobenzyl Ether | 27% |

| Esterification/Reduction | Resorcinol, Acetic Anhydride | Acid catalyst, then reduction with Raney Nickel | 4-Alkyl Resorcinol Monoacetate | Not specified |

Development of Resorcinol Monoacetate Precursors and Prodrug Strategies

A prodrug is an inactive or poorly active compound that is converted into an active drug within the body through enzymatic or chemical transformation. mdpi.comactamedicamarisiensis.ro This strategy is widely employed in drug development to overcome undesirable properties of a parent drug, such as poor solubility, instability, or lack of site specificity. mdpi.comactamedicamarisiensis.ro By modifying the drug's structure, its absorption, distribution, metabolism, and excretion (ADME) profile can be significantly improved.

Resorcinol monoacetate itself can be considered a precursor or intermediate in the synthesis of more complex molecules. glpbio.com For example, it has been utilized as a starting material for the synthesis of novel and potent dual inhibitors for αvβ3 and αvβ5 integrins. caymanchem.com

The prodrug approach is a versatile tool for enhancing the therapeutic efficacy of drugs. Key goals of prodrug design include:

Improving Solubility: Poor water solubility is a major hurdle in drug development. mdpi.com Attaching polar functional groups, such as phosphate esters or amino acids, can substantially increase a drug's solubility.

Enhancing Stability: Prodrugs can be designed to protect metabolically vulnerable functional groups in the parent drug, thereby reducing first-pass metabolism and increasing bioavailability.

Targeted Delivery: Prodrugs can be engineered to release the active drug at a specific site of action, such as a tumor, by leveraging unique physiological conditions or enzyme activities at the target site. actamedicamarisiensis.ro

While specific prodrugs derived directly from resorcinol monoacetate are not extensively detailed in the provided search results, the principles of prodrug design are applicable. The phenolic hydroxyl group of resorcinol monoacetate could be targeted for modification, for instance, by creating ester or ether linkages with promoieties designed to be cleaved under specific physiological conditions to release an active compound.

Synthesis of Resorcinol Monoacetate Metal Complexes

Resorcinol monoacetate (acetyl resorcinol) can act as a ligand, forming coordination complexes with various metal ions. repec.orgresearchgate.netresearchgate.net This process, known as chelation, involves the formation of a ring-like structure between the ligand and a central metal atom. researchgate.netmdpi.com The synthesis of these metal complexes typically involves reacting acetyl resorcinol with a metal salt in a suitable solvent. researchgate.net

A common synthetic procedure involves dissolving acetyl resorcinol in a hot solvent like methanol. researchgate.net An aqueous solution of the metal salt (e.g., acetates of Chromium(III), Iron(II), Cobalt(II), and Manganese(II)) is then added. researchgate.net The pH of the mixture is adjusted, and the solution is refluxed for several hours. researchgate.net The resulting solid complex is then filtered, washed, and dried. researchgate.net The synthesized compounds are often obtained in good yields, ranging from 74.20% to 90.10%. repec.orgresearchgate.netresearchgate.net

Characterization of these complexes is performed using various spectroscopic and analytical techniques.

Infrared (IR) Spectrometry: IR spectroscopy is used to identify the functional groups present and to confirm coordination. A key observation is the disappearance of the O-H stretching band (around 3303 cm-1 in the free ligand) in the spectra of the complexes. repec.orgresearchgate.net This indicates the deprotonation of the phenolic hydroxyl group and the formation of a coordinate bond between the metal ion and the phenolic oxygen. repec.orgresearchgate.netresearchgate.net

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS studies are used to determine the molecular weight of the complexes. repec.orgresearchgate.netresearchgate.net The presence of molecular ion peaks corresponding to the expected masses confirms that chelation has occurred. repec.orgresearchgate.netresearchgate.net

Based on these characterizations, it is understood that acetyl resorcinol acts as a bidentate or polydentate ligand in these complexes. repec.orgresearchgate.net

| Metal Ion | Metal Salt Used | Synthesis Conditions | Reported Yield Range |

|---|---|---|---|

| Cr³⁺ | Chromium(III) Acetate Hydrate | Reflux in Methanol/Water | 74.20% - 90.10% |

| Mn²⁺ | Manganese(II) Acetate Tetrahydrate | Reflux in Methanol/Water | 74.20% - 90.10% |

| Fe²⁺ | Iron(II) Acetate Tetrahydrate | Reflux in Methanol/Water | 74.20% - 90.10% |

| Co²⁺ | Cobalt(II) Acetate Tetrahydrate | Reflux in Methanol/Water | 74.20% - 90.10% |

Mechanistic Investigations of Resorcinol Monoacetate Biological Activity

Elucidation of Hydrolytic Mechanisms and Resorcinol (B1680541) Liberation Kinetics

Resorcinol monoacetate, the mono-ester of resorcinol and acetic acid, is biologically active primarily through its hydrolysis to resorcinol. The kinetics of this liberation are crucial for its efficacy and are influenced by both enzymatic and non-enzymatic pathways, as well as various environmental factors.

In Vitro and In Vivo Hydrolysis Studies

In vitro studies on the hydrolysis of esters similar to resorcinol monoacetate, such as phenyl acetate (B1210297), reveal that the process is significantly influenced by pH. The hydrolysis of phenyl acetate is catalyzed by both acid and base. Under acidic conditions (pH < 3), the reaction is subject to specific acid catalysis, with the rate decreasing as pH increases. In the neutral to alkaline pH range, the hydrolysis rate increases with pH, indicating base-catalyzed hydrolysis. researchgate.netresearchgate.net

The rate of ester hydrolysis is also temperature-dependent. Studies on ethyl acetate have shown that the rate constant of hydrolysis increases with temperature. dergipark.org.trresearchgate.net This relationship is generally described by the Arrhenius equation, which indicates that higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more rapidly. dergipark.org.tr

In vivo, the hydrolysis of topically applied resorcinol monoacetate is expected to be primarily mediated by cutaneous esterases present in the skin. nih.gov These enzymes are capable of cleaving the ester bond to release resorcinol and acetic acid. Human skin possesses a variety of carboxylesterases that can hydrolyze esters. nih.govnih.gov The activity of these esterases can vary depending on the specific layer of the skin, with some studies indicating higher activity in the subcutaneous fat tissue and by keratinocytes. nih.gov The hydrolysis of other esters has been shown to be catalyzed by enzymes present in skin homogenates, suggesting a similar fate for resorcinol monoacetate. nih.gov

Impact of Microenvironmental Factors on Liberation Rate

The rate of resorcinol liberation from resorcinol monoacetate is significantly influenced by the microenvironment at the site of application. Key factors include pH and temperature.

pH: The stability of the ester bond in resorcinol monoacetate is highly dependent on pH. In acidic environments, the hydrolysis is generally slow. However, as the pH becomes neutral and moves towards alkaline conditions, the rate of hydrolysis increases substantially. academicjournals.orgmdpi.com This is due to the increased concentration of hydroxide (B78521) ions, which act as a catalyst in the hydrolysis reaction. researchgate.netstanford.edu For instance, studies on phenyl acetate show a direct relationship between increasing pH (in the alkaline range) and an accelerated rate of hydrolysis. researchgate.netresearchgate.net

Temperature: An increase in temperature generally leads to an accelerated rate of ester hydrolysis. semanticscholar.orgactachemscand.org This is because higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus overcoming the activation energy barrier for the hydrolysis reaction. dergipark.org.tr The relationship between temperature and the rate of hydrolysis for esters like ethyl acetate has been well-documented, showing a positive correlation. dergipark.org.trresearchgate.net

| Ester Compound | Factor Investigated | Observation | Reference |

|---|---|---|---|

| Phenyl Acetate | pH | Rate decreases with increasing pH in acidic conditions and increases with increasing pH in alkaline conditions. | researchgate.netresearchgate.net |

| Ethyl Acetate | Temperature | The rate constant of hydrolysis increases with an increase in temperature. | dergipark.org.trresearchgate.net |

| Parabenes (4-hydroxy-benzoic acid esters) | Enzymatic Activity (Human Skin) | Hydrolyzing activity detected at pH 8.0, but not at pH 5.0. | nih.gov |

Enzymatic Interactions and Inhibition Kinetics

The biological activity of resorcinol, liberated from resorcinol monoacetate, is also attributed to its interaction with various enzyme systems. Of particular interest are its inhibitory effects on enzymes involved in pigmentation and inflammation.

Tyrosinase Inhibition Mechanisms of Resorcinol and its Derivatives

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a common strategy for skin lightening and treating hyperpigmentation. Resorcinol and its derivatives are well-established tyrosinase inhibitors. nih.govmdpi.com The inhibitory mechanism is believed to involve the interaction of the resorcinol moiety with the copper ions in the active site of the tyrosinase enzyme. nih.gov This interaction can prevent the binding of the natural substrate, tyrosine, and thus inhibit the production of melanin.

The structure of the resorcinol derivative plays a significant role in its tyrosinase inhibitory activity. For example, the presence of a 4-substituted resorcinol motif has been shown to be important for potent tyrosinase inhibition. mdpi.com Various resorcinol derivatives have been synthesized and evaluated for their tyrosinase inhibitory activity, with some exhibiting significantly greater potency than commonly used inhibitors like kojic acid. mdpi.com

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Kojic Acid (Reference) | 48.62 ± 3.38 | mdpi.com |

| Urolithin Derivative 1c | 18.09 ± 0.25 | mdpi.com |

| Urolithin Derivative 1h | 4.14 ± 0.10 | mdpi.com |

| o-phenylbenzyl alcohol derivative 2a | 15.69 ± 0.40 | mdpi.com |

Peroxidase Inhibition Studies

Peroxidases are a group of enzymes that catalyze oxidation-reduction reactions and are involved in various physiological and pathological processes. Some studies have investigated the interaction of resorcinol with peroxidases, such as horseradish peroxidase (HRP). The kinetics of the reaction between HRP and hydrogen peroxide can be influenced by the presence of reducing substrates. While specific kinetic data for resorcinol monoacetate is limited, the liberated resorcinol can act as a substrate or inhibitor for peroxidase enzymes.

Investigation of Other Relevant Enzyme Systems

The biological activity of resorcinol and its derivatives extends beyond tyrosinase and peroxidase inhibition.

Hyaluronidase (B3051955): This enzyme degrades hyaluronic acid, a major component of the extracellular matrix. Inhibition of hyaluronidase can have anti-inflammatory and anti-aging effects. Some studies have shown that certain plant extracts and their phenolic constituents can inhibit hyaluronidase activity. nih.govresearchgate.netmdpi.com While direct data on resorcinol monoacetate is scarce, the potential for resorcinol to interact with this enzyme warrants further investigation.

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of extracellular matrix components. phcogrev.commdpi.com Their dysregulation is implicated in various diseases, including skin aging and cancer. phcogrev.commdpi.com Some plant-derived compounds have been shown to inhibit MMP activity. phcogrev.com Given the phenolic structure of resorcinol, it is plausible that it could interact with and potentially inhibit MMPs, although specific studies on resorcinol monoacetate are lacking.

Lipoxygenase: Lipoxygenases are enzymes involved in the inflammatory cascade. nih.gov Inhibition of lipoxygenase can have anti-inflammatory effects. Several plant extracts and phenolic compounds have demonstrated lipoxygenase inhibitory activity. academicjournals.orgresearchgate.netmdpi.comcnu.edu.tw For instance, the ethyl acetate fraction of Eucalyptus citriodora kino, rich in phenolics, showed significant 15-lipoxygenase inhibitory activity with an IC50 value of 14.67 ± 0.93 μg/ml. cnu.edu.tw Another study reported that a prenyl chalcone (B49325) derivative exhibited competitive inhibition of lipoxygenase-1 with a Ki of 7 µM. mdpi.com

| Enzyme | Inhibitor/Extract | IC50/Inhibition Data | Reference |

|---|---|---|---|

| Hyaluronidase | Rosmarinic Acid | IC50 = 24.3 µg/mL | nih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | CTT Peptide | IC50 = 10 μM (gelatin degradation) | mdpi.com |

| 15-Lipoxygenase | Ethyl acetate fraction of Eucalyptus citriodora kino | IC50 = 14.67 ± 0.93 μg/ml | cnu.edu.tw |

| Lipoxygenase-1 | (E)-2-O-farnesyl chalcone | IC50 = 5.7 µM | mdpi.com |

Cellular and Molecular Mechanisms in Biological Systems

The therapeutic efficacy of resorcinol monoacetate in various dermatological conditions stems from its influence on several key cellular and molecular pathways. Upon topical application, it gradually releases resorcinol, which then interacts with cutaneous proteins and cellular signaling cascades to exert its effects.

Mechanisms of Keratolytic Action at the Molecular Level

Resorcinol monoacetate exhibits significant keratolytic properties, which are fundamental to its use in treating hyperkeratotic skin conditions. nih.gov The primary mechanism involves the action of its active metabolite, resorcinol, on keratin (B1170402), the main structural protein of the epidermis.

Disruption of Hydrogen Bonds: At the molecular level, resorcinol disrupts the weak hydrogen bonds within the keratin structure. researchgate.net This action compromises the integrity of the corneocytes, the flattened, dead cells that make up the outermost layer of the skin (stratum corneum).

Concentration-Dependent Desquamation: The disruption of keratin integrity leads to a significant, concentration-dependent desquamation effect. researchgate.net This means that as the concentration of resorcinol increases, so does the rate of shedding of the outer skin layer. This process helps to remove hard, scaly, or roughened skin. drugbank.com

This keratolytic action facilitates the removal of excess keratin buildup, which is a key factor in conditions such as acne, psoriasis, and seborrheic dermatitis. drugbank.compatsnap.com

Protein Precipitation Mechanisms and Biological Consequences

A central aspect of resorcinol's biological activity is its ability to precipitate proteins. drugbank.com This mechanism is believed to be the foundation for both its keratolytic and antiseptic effects. researchgate.netdrugbank.com

Interaction with Cutaneous Proteins: When applied to the skin, resorcinol interacts with cutaneous proteins, causing them to denature and precipitate. researchgate.net This process alters the protein structure, leading to a loss of function and aggregation.

Biological Consequences: The precipitation of proteins has several important biological consequences. It contributes to the breakdown and shedding of the stratum corneum, underlying its keratolytic effect. Furthermore, by denaturing proteins and enzymes essential for microbial survival, it exerts an antiseptic action, inhibiting the growth of bacteria and fungi on the skin. patsnap.com

| Mechanism | Molecular Target | Biological Consequence |

|---|---|---|

| Denaturation and Precipitation | Cutaneous Proteins (e.g., Keratin) | Keratolysis (loosening and shedding of the outer skin layer) |

| Enzyme Denaturation | Bacterial and Fungal Proteins | Antiseptic and Antimicrobial Effects |

Anti-inflammatory Pathways and Cellular Signaling Modulation

Resorcinol demonstrates anti-inflammatory properties by modulating specific cellular signaling pathways. This action helps to reduce the inflammation associated with various skin disorders.

Prostaglandin (B15479496) E Formation: One of the known anti-inflammatory mechanisms of resorcinol is its ability to promote the formation of prostaglandin E. researchgate.net Prostaglandins are lipid compounds that can have varied effects, including the modulation of inflammation.

Modulation of Key Signaling Pathways: While direct studies on resorcinol monoacetate are limited, related phenolic compounds like resveratrol (B1683913) have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. These pathways include:

Nuclear Factor-kappa B (NF-κB): This is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Resveratrol can suppress NF-κB activation, leading to a decrease in the production of pro-inflammatory cytokines. mdpi.com

Mitogen-Activated Protein Kinase (MAPK): These are kinases that respond to extracellular stimuli and regulate various cellular activities, including inflammation. Inhibition of MAPK pathways can reduce the inflammatory response. mdpi.com

Sirtuin-1 (Sirt-1) Activation: Resveratrol is known to activate Sirt-1, a deacetylase that can block inflammatory pathways like the TLR-4/NF-κB/STAT pathway, thereby reducing the production of inflammatory factors. mdpi.com

These mechanisms collectively contribute to the reduction of inflammation, pain, and swelling in treated areas.

Depigmenting Action Mechanisms through Tyrosinase-Related Protein-1 Inhibition

Resorcinol and its derivatives are recognized as potent inhibitors of melanogenesis, the process of melanin production. This activity is primarily due to their interaction with key enzymes in the melanin synthesis pathway.

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis. nih.gov Resorcinol-containing compounds are effective tyrosinase inhibitors. nih.gov The meta-dihydroxy structure of resorcinol is resistant to oxidation by the enzyme but can interact favorably with the copper ions in its active site, thereby blocking its function. nih.gov

Tyrosinase-Related Protein-1 (TRP-1) Inhibition: Beyond tyrosinase, certain resorcinol derivatives, such as 4-n-butylresorcinol, have been shown to inhibit Tyrosinase-Related Protein-1 (TRP-1). researchgate.net TRP-1 is another key enzyme involved in the later stages of melanin biosynthesis. patsnap.com By inhibiting both tyrosinase and TRP-1, these compounds can effectively reduce the production of melanin, leading to a depigmenting or skin-lightening effect. researchgate.netpatsnap.com

| Compound Class | Target Enzyme | Mechanism of Action | Result |

|---|---|---|---|

| Resorcinol Derivatives | Tyrosinase | Competitive inhibition by interacting with copper ions in the active site | Reduced Melanin Synthesis |

| 4-n-butylresorcinol | Tyrosinase-Related Protein-1 (TRP-1) | Inhibition of enzyme activity downstream in the melanin pathway | Reduced Melanin Synthesis |

Disruption of Follicular Keratin Plugs and Comedolytic Effects

The comedolytic effect of resorcinol is a direct consequence of its keratolytic action, specifically targeted at the pilosebaceous unit. A key event in the development of acne is the formation of a follicular keratin plug, also known as a microcomedone. editverse.com

Targeting the Keratin Plug: Topical resorcinol directly targets this follicular keratin plug. researchgate.net By breaking down the weak hydrogen bonds in keratin, it disrupts the cohesion of the corneocytes that form the plug.

Enhanced Desquamation: This disruption leads to increased desquamation within the follicle, helping to break up and expel the plug. This action prevents the occlusion of the follicle, allowing for normal sebum flow and preventing the formation of comedones (whiteheads and blackheads).

Potent Comedolytic Agent: Research suggests that resorcinol is a significantly more powerful comedolytic agent than other commonly used topical treatments like retinoids or azelaic acid. researchgate.net

Antimicrobial Mechanisms of Action

Resorcinol monoacetate, through the release of resorcinol, possesses broad-spectrum antimicrobial properties, acting as both an antiseptic and a disinfectant. patsnap.comglpbio.com

Antibacterial Activity: The antibacterial action is largely attributed to its ability to precipitate proteins. caymanchem.com By denaturing essential proteins and enzymes within bacterial cells, it disrupts cellular function and leads to cell death. patsnap.com It has been shown to prevent the growth of bacteria such as B. subtilis. caymanchem.com

Antifungal Activity: Resorcinol compounds also exhibit potent fungicidal action. The proposed mechanism involves the disruption of the fungal cell wall and the blockage of fungal defense strategies, leading to the rupture of its defensive structures. researchgate.netmedchemexpress.com

This dual action against bacteria and fungi makes resorcinol monoacetate effective in managing skin conditions where microbial overgrowth is a contributing factor, such as acne and seborrheic dermatitis. medchemexpress.com

Antibacterial Mechanisms, including Bacterial Cell Disruption

Resorcinol monoacetate is recognized for its antibacterial properties, although the precise mechanisms of its action, particularly concerning bacterial cell disruption, are not extensively detailed in current literature. nih.gov However, by examining the well-established mechanisms of its parent compound, resorcinol, and other phenolic compounds, a probable mode of action can be inferred. Phenolic compounds, in general, exert their antibacterial effects through several key mechanisms that lead to bacterial cell disruption and death.

A primary target of phenolic compounds is the bacterial cell membrane. These compounds, due to their lipophilic nature, can partition into the lipid bilayer of the cell membrane. This integration disrupts the membrane's structure and function, leading to increased permeability. The loss of selective permeability allows for the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, which is detrimental to the bacterium.

Furthermore, phenolic compounds are known to be potent protein denaturants. They can interact with and inactivate essential bacterial enzymes and other proteins. This includes enzymes located in the cell membrane, such as those involved in energy production and transport, as well as cytoplasmic enzymes crucial for metabolic processes. The disruption of these vital protein functions contributes significantly to the bactericidal effect. For instance, resorcinol has been noted to precipitate proteins, a characteristic that likely underlies its antibacterial and keratolytic actions.

While specific studies detailing the interaction of resorcinol monoacetate with the bacterial cell wall are scarce, it is plausible that, like other phenolic compounds, it may also cause damage to this protective outer layer, further compromising the structural integrity of the bacterial cell. One study has shown that resorcinol monoacetate can prevent the growth of B. subtilis when incorporated into collagen sponges. caymanchem.com

Antifungal Activity and Fungicidal Action Mechanisms

Resorcinol monoacetate has demonstrated antifungal activity against various fungal species, including M. gypseum and C. albicans. medchemexpress.com The mechanisms behind its fungicidal action are thought to be similar to those of its parent compound, resorcinol, and other resorcinol derivatives, which have been more extensively studied.

The primary mode of antifungal action for resorcinol and its derivatives appears to be the disruption of the fungal cell membrane. The fungal cell membrane contains ergosterol (B1671047), a sterol that is essential for maintaining membrane integrity and fluidity. Phenolic compounds like resorcinol can intercalate into the lipid bilayer, disrupting the arrangement of ergosterol and other lipids. This leads to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death.

In addition to direct membrane damage, resorcinol has been shown to inhibit the yeast-to-hyphal transition in Candida albicans. researchgate.net This morphological change is a critical virulence factor for C. albicans, enabling it to invade host tissues. By inhibiting this transition, resorcinol can limit the pathogenicity of the fungus. researchgate.net The antifungal effect of resorcinol appears to be independent of the activity of major drug efflux pumps, which are a common cause of drug resistance in C. albicans. researchgate.net

Ultrastructural studies on dermatophytes treated with resorcinol derivatives have revealed significant alterations to the fungal cells. These changes include damage to the cell wall and membrane, disorganization of intracellular organelles, and the activation of defense and self-preservation strategies by the fungus in a dose-dependent manner. nih.gov

Studies on Resistance Mechanisms

Currently, there is a notable lack of specific research into the mechanisms of microbial resistance to resorcinol monoacetate. However, general mechanisms of resistance to phenolic compounds and disinfectants in bacteria and fungi can provide a framework for understanding potential resistance pathways.

One of the most common mechanisms of resistance to antimicrobial agents is the active efflux of the compound from the cell. Efflux pumps are membrane proteins that can recognize and expel a wide range of toxic substances, including phenolic compounds, thereby reducing their intracellular concentration to sub-lethal levels. While the antifungal effect of the parent compound, resorcinol, has been observed to be independent of major drug efflux pumps in C. albicans, the role of efflux pumps in bacterial resistance to resorcinol monoacetate remains to be investigated. researchgate.net

Another potential mechanism of resistance involves modification of the drug target. For phenolic compounds that target the cell membrane, alterations in the lipid composition of the membrane could reduce the compound's ability to partition into and disrupt the bilayer. Similarly, mutations in the target enzymes could decrease their binding affinity for the inhibitor.

Finally, the formation of biofilms can confer a significant degree of resistance to a wide range of antimicrobial agents. Biofilms are communities of microorganisms encased in a self-produced extracellular matrix. This matrix can act as a physical barrier, preventing the penetration of antimicrobial compounds to the cells within the biofilm. Additionally, the physiological state of microorganisms within a biofilm is often altered, making them less susceptible to the action of antimicrobials. The compound 2-hexyl-5-propyl resorcinol has been shown to be crucial for biofilm formation in Pseudomonas chlororaphis. nih.gov

Neuromuscular and Cholinergic System Interactions

Investigation of Spasmogenic Effects of Acetate Esters on Smooth Muscle

Research has demonstrated that certain acetate esters, including resorcinol monoacetate, can induce contractions in smooth muscle tissue. A study utilizing guinea-pig ileum preparations found that resorcinol monoacetate, along with other acetate esters like aspirin (B1665792) methylester and aspirin, caused contractions of the ileal smooth muscle. nih.gov

The contractile action of these acetate esters was found to be selectively antagonized by atropine, a known muscarinic receptor antagonist. nih.gov This suggests that the spasmogenic effect is mediated through the cholinergic nervous system. However, the effect was not influenced by ganglion blocking agents, conduction blockers, or antihistamines, indicating a specific mode of action. nih.gov Interestingly, the contractions induced by these acetate esters were selectively potentiated by low concentrations of choline. nih.gov

The following table summarizes the observed effects of various agents on the spasmogenic activity of acetate esters on guinea-pig ileum:

| Agent | Effect on Acetate Ester-Induced Contraction | Implication |

| Atropine | Antagonized | Involvement of muscarinic receptors |

| Ganglion blocking agents | No effect | Action is post-ganglionic |

| Conduction blockers | No effect | Not dependent on nerve conduction |

| Antihistamines | No effect | Not mediated by histamine (B1213489) receptors |

| Choline (low concentrations) | Potentiated | Suggests interaction with the cholinergic system |

| Organophosphorus cholinesterase inhibitors | Inhibited | Involvement of an esterase in the mechanism of action |

Data compiled from a study on the spasmogenic effects of acetate esters on ileal smooth muscle. nih.gov

Structure Activity Relationship Sar Studies of Resorcinol Monoacetate and Its Derivatives

Correlation Between Molecular Structure and Biological Efficacy

The biological activity of resorcinol (B1680541) monoacetate and its derivatives is intrinsically linked to their molecular structure. The foundational resorcinol (1,3-dihydroxybenzene) core is a critical determinant of activity, particularly in the context of enzyme inhibition.

A significant body of research has focused on the tyrosinase inhibitory activity of resorcinol derivatives. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics and medicine for treating hyperpigmentation disorders. Studies have consistently shown that the 2,4-dihydroxy substitution pattern on a benzene (B151609) ring, a feature of many resorcinol derivatives, is a crucial element for potent tyrosinase inhibition.

One of the most well-established SAR findings is that the presence of a substituent at the 4-position of the resorcinol ring significantly enhances tyrosinase inhibitory activity. For instance, a series of 4-substituted resorcinol derivatives have been synthesized and evaluated, revealing that the nature and size of this substituent play a pivotal role in modulating efficacy.

Table 1: Tyrosinase Inhibitory Activity of 4-Substituted Resorcinol Derivatives

| Compound | 4-Substituent | Tyrosinase Inhibitory Activity (IC50) |

| Resorcinol | -H | Weak |

| 4-Butylresorcinol | -CH2CH2CH2CH3 | Potent |

| 4-Hexylresorcinol | -(CH2)5CH3 | Very Potent |

| 4-Phenylethylresorcinol | -CH2CH2-Phenyl | Highly Potent |

The data clearly indicates that increasing the lipophilicity and size of the 4-substituent generally leads to enhanced inhibitory activity. This is attributed to improved binding interactions with the hydrophobic pocket of the tyrosinase active site.

Influence of Substituent Effects on Target Specificity and Potency

The electronic and steric properties of substituents on the resorcinol monoacetate framework profoundly influence its target specificity and potency. These effects can be broadly categorized into electronic effects (electron-donating or electron-withdrawing) and steric effects (size and shape of the substituent).

In the context of antioxidant activity, the position and nature of hydroxyl groups are paramount. For resorcinol derivatives, the meta-disposition of the two hydroxyl groups influences their radical scavenging capacity. The introduction of various substituents can further modulate this activity. For example, electron-donating groups (EDGs) such as alkyl groups (-CH3, -C2H5) can increase the electron density on the aromatic ring, thereby enhancing the hydrogen-donating ability of the phenolic hydroxyl groups and boosting antioxidant potency. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or carboxyl (-COOH) groups can decrease the antioxidant activity by destabilizing the resulting phenoxy radical.

The target specificity can also be fine-tuned by substituent modifications. For instance, in the development of tyrosinase inhibitors, while a 4-alkyl substituent is beneficial, the introduction of bulky or specific functional groups can alter the binding mode and selectivity for different isoforms of the enzyme. The addition of a hydrophobic moiety to 2,4-resorcinol derivatives has been shown to augment tyrosinase inhibitory potency. jmchemsci.com

Stereochemical Considerations in Structure-Activity Relationships

While the core resorcinol monoacetate molecule is achiral, the introduction of chiral centers in its derivatives can lead to stereoisomers with potentially different biological activities. Stereochemistry plays a crucial role in the interaction of small molecules with biological macromolecules like enzymes and receptors, which are themselves chiral.

Although specific studies on the stereochemical aspects of resorcinol monoacetate derivatives are not extensively documented in the reviewed literature, the principles of stereoselectivity are broadly applicable. If a substituent introduced to the resorcinol monoacetate scaffold contains a chiral center, the resulting enantiomers or diastereomers could exhibit different potencies and efficacies. This is because the three-dimensional arrangement of atoms can lead to differential binding affinities and orientations within the active site of a biological target.

For example, if a chiral side chain were to be introduced at the 4-position of the resorcinol ring, one enantiomer might fit more snugly into a hydrophobic pocket of an enzyme, leading to stronger inhibition, while the other enantiomer might experience steric hindrance, resulting in weaker activity. The synthesis and biological evaluation of individual stereoisomers are essential to fully elucidate these structure-activity relationships.

Computational Modeling and Cheminformatics in SAR Development

In recent years, computational modeling and cheminformatics have become indispensable tools in the development of SAR models for resorcinol monoacetate and its derivatives. These in silico approaches provide valuable insights into the molecular interactions governing biological activity and help in the rational design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate the physicochemical properties of a series of compounds with their biological activities. For resorcinol derivatives, 2D-QSAR and 3D-QSAR models have been developed to predict their tyrosinase inhibitory and antioxidant activities. These models use molecular descriptors such as electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobic characteristics (e.g., logP) to build a mathematical relationship with the observed biological effect.

Molecular docking simulations are another powerful computational tool used to visualize the binding of resorcinol derivatives to their biological targets. For instance, docking studies of resorcinol-based tyrosinase inhibitors have revealed key interactions within the enzyme's active site. These studies have shown that the resorcinol moiety often chelates the copper ions in the active site, while substituents on the ring can form additional hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, thereby enhancing the binding affinity and inhibitory potency.

Theoretical investigations using semi-empirical methods have also been used to study the acylation reaction of resorcinol, providing insights into the most probable pathways for synthesizing new derivatives. jmchemsci.com These computational approaches not only help in understanding the observed SAR but also guide the synthesis of new analogs with improved biological profiles, thus accelerating the drug discovery and development process.

Toxicological Profiles and Environmental Fate of Resorcinol Monoacetate

Mechanistic Studies of Toxicity in Biological Systems

The toxicological profile of Resorcinol (B1680541) Monoacetate is primarily understood through studies on its parent compound, resorcinol, into which it is expected to hydrolyze. Research has focused on several key areas of mechanistic toxicity.

Endocrine Disruption Mechanisms, particularly Thyroid Function Modulation

Resorcinol is recognized as an endocrine disruptor with a specific impact on thyroid function anses.frresearchgate.net. The primary mechanism of this disruption is the inhibition of thyroperoxidase (TPO), an essential enzyme for the synthesis of thyroid hormones researchgate.netnih.gov. This inhibition can lead to hypothyroidism, a condition characterized by an underactive thyroid gland anses.frresearchgate.net.

Research across various species has demonstrated these effects. In humans, clinical observations following high dermal exposure have included severe hypothyroidism anses.fr. Studies in rodents have also shown that resorcinol can disrupt thyroid hormone synthesis and produce goitrogenic effects at high doses bohrium.com. In vivo experiments on the lizard Podarcis siculus resulted in histopathological changes in the thyroid, an increase in thyroid weight, a decrease in serum T4 and T3, and an increase in serum TSH and TRH nih.gov. Furthermore, studies using zebrafish eleutheroembryos revealed that exposure to resorcinol significantly decreased thyroxine (T4) levels nih.gov. In addition to TPO inhibition, in vitro assays have identified thyroid receptor (TR) antagonism and transthyretin (TTR) binding inhibition as other potential mechanisms through which resorcinol may disrupt the thyroid hormone system nih.gov.

Table 1: Research Findings on Thyroid Function Modulation by Resorcinol

| Organism/System | Observed Effect | Mechanism | Citation |

|---|---|---|---|

| Humans | Severe hypothyroidism (goitre, loss of energy, etc.) following high dermal exposure. | Inhibition of an enzyme essential to hormone biosynthesis. | anses.fr |

| Rodents | Disruption of thyroid hormone synthesis, goitrogenic effects. | Inhibition of thyroperoxidase (TPO). | researchgate.netbohrium.com |

| Lizard (Podarcis siculus) | Increased thyroid weight, decreased serum T4 and T3, increased TSH and TRH. | Not specified. | nih.gov |

| Zebrafish (Danio rerio) | Significantly decreased thyroxine (T4) levels. | TPO inhibition, Thyroid Receptor (TR) antagonism, Transthyretin (TTR) binding inhibition. | nih.gov |

Genotoxicity Assessments and Mutagenic Potential

The genotoxic potential of resorcinol has been evaluated in various assays, yielding different results between in vitro and in vivo studies. In a study using Salmonella typhimurium strains (TA100, TA1535, TA1537, TA1538, and TA98), resorcinol showed no indication of mutagenic activity, both with and without metabolic activation nih.gov.

Table 2: Summary of Genotoxicity and Mutagenicity Studies on Resorcinol

| Assay Type | Test System | Finding | Citation |

|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | No mutagenic activity detected. | nih.gov |

| In Vitro Mammalian Cell Assay | Mouse Lymphoma Cells | Genotoxic (clastogenic effect). | europa.eu |

| In Vitro Mammalian Cell Assay | Human Peripheral Blood Lymphocytes | Potent clastogen. | europa.eu |

| In Vivo Carcinogenicity Bioassay | Rats and Mice (2-year study) | No tumorigenic effect; concluded not to have in vivo genotoxic potential. | europa.eu |

Investigation of Systemic Absorption and Metabolism Pathways (Pharmacokinetics Research)

Pharmacokinetic studies in rats show that resorcinol is readily absorbed and rapidly metabolized and excreted nih.govnih.gov. Following oral administration, over 90% of the dose is excreted in the urine within 24 hours, which indicates a low potential for bioaccumulation in tissues nih.gov. Fecal excretion accounts for less than 3% of an oral dose nih.gov. The primary route of metabolism is conjugation. Approximately 70% of the dose is excreted as a glucuronide conjugate nih.govnih.gov. Other metabolites include sulfate conjugates and a diconjugate containing both sulfate and glucuronide groups nih.gov. Research indicates that at least half of the dose excreted in bile undergoes enterohepatic circulation before its eventual excretion in the urine nih.gov. Repeated daily dosing for up to 30 days in rats did not appear to alter the absorption, metabolism, or excretion patterns of resorcinol nih.govnih.gov.

Table 3: Pharmacokinetic Parameters of Resorcinol in Rats

| Parameter | Finding | Citation |

|---|---|---|

| Absorption | Readily absorbed from the gastrointestinal tract. | nih.gov |

| Excretion Route | Primarily via urine (>90% within 24 hours). | nih.gov |

| Major Metabolite | Glucuronide conjugate (~70% of urinary radioactivity). | nih.govnih.gov |

| Other Metabolites | Sulfate conjugate, diconjugate (sulfate and glucuronide). | nih.gov |

| Bioaccumulation Potential | Low; rapidly cleared from plasma and not accumulated in tissues. | nih.govnih.gov |

| Effect of Repeated Dosing | No alteration of pharmacokinetic parameters. | nih.gov |

Mechanisms of Allergic Sensitization and Dermatitis Induction

Resorcinol is identified as a skin sensitizer, though clinical experience suggests it is an uncommon one nih.gov. The Local Lymph Node Assay (LLNA), a predictive animal method, has confirmed the skin sensitization potential of resorcinol. In a study conducted according to OECD guidelines, resorcinol was correctly identified as a skin sensitizer, showing a clear dose-response relationship nih.gov. From this data, an EC3 value (the concentration estimated to produce a threefold increase in lymphocyte proliferation) of approximately 6% was calculated nih.gov. This suggests that the skin-sensitizing potency of resorcinol is significantly lower than that of a strong sensitizer like p-phenylenediamine nih.gov. While resorcinol itself is considered a weak or uncommon sensitizer, its derivatives are gaining attention as potential new cosmetic allergens researchgate.net.

Environmental Degradation Pathways and Persistence

The environmental fate of Resorcinol Monoacetate is linked to the degradation of resorcinol. Studies have shown that resorcinol can be biodegraded by various microorganisms in both soil and aquatic environments, indicating a potential for natural attenuation.

Biodegradation Studies in Soil and Aquatic Environments

Microorganisms play a significant role in the breakdown of resorcinol in the environment. A fungal strain, Penicillium chrysogenum, isolated from a salt mine, demonstrated the ability to use resorcinol as its sole carbon source and could degrade up to 250 mg/l of the compound in batch cultures researchgate.net.

In another study, a bacterial strain identified as Pseudomonas sp., isolated from soil, was capable of removing up to 37.12% of resorcinol from contaminated water over 12 days researchgate.net. Analysis of the biodegradation process identified several intermediate compounds, including 1,4-cyclohexadiene, nonadecene, 2-heptadecanone, 1-isopropyl-2-methoxy-4-methylbenzene, hexadecanoic acid, 9-octadecenoic acid, and phenol (B47542), indicating a metabolic pathway for the breakdown of the resorcinol ring structure researchgate.net. The ability of indigenous microorganisms to degrade resorcinol suggests that bioremediation could be a viable strategy for contaminated sites researchgate.net.

Table 4: Biodegradation of Resorcinol by Microorganisms

| Microorganism | Environment/Source | Degradation Capability | Identified Intermediates | Citation |

|---|---|---|---|---|

| Penicillium chrysogenum | Salt Mine (Soil) | Degraded up to 250 mg/l of resorcinol. | Not specified. | researchgate.net |

| Pseudomonas sp. | Soil (Aquatic Test) | Removed up to 37.12% from contaminated water. | 1,4-cyclohexadiene, nonadecene, 2-heptadecanone, phenol, etc. | researchgate.net |

Hydrolysis and Photolysis Kinetics

The environmental persistence of a chemical compound is significantly influenced by its susceptibility to abiotic degradation processes such as hydrolysis and photolysis. For resorcinol monoacetate, these processes are critical in determining its fate and concentration in aquatic and terrestrial environments.

Hydrolysis: Resorcinol monoacetate is an ester of resorcinol and acetic acid. In the presence of water, it is expected to undergo hydrolysis, breaking down into its parent compounds, resorcinol and acetic acid. This reaction gradually liberates resorcinol into the environment nih.gov. While specific hydrolysis rate constants for resorcinol monoacetate are not detailed in the available literature, the process is fundamental to its environmental behavior. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. In contrast, its hydrolysis product, resorcinol, is not expected to undergo further hydrolysis inchem.org.

Photolysis: Photolysis, or degradation by light, is another significant pathway for the breakdown of organic compounds in the environment. For the related compound resorcinol, degradation in the upper atmosphere is predicted to be rapid, with a half-life of about two hours due to reactions with photochemically produced hydroxyl radicals inchem.org. It is anticipated that resorcinol monoacetate would be susceptible to similar photolytic degradation processes. The kinetics of such reactions are often described using pseudo-first-order models, where the rate of degradation is dependent on the concentration of the compound and the intensity of light ethz.ch. However, specific experimental quantum yields and photolysis rate constants for resorcinol monoacetate are not readily available.

Ecotoxicological Impact Assessments

Understanding the ecotoxicological impact of resorcinol monoacetate is essential for assessing its potential risk to environmental compartments. This involves evaluating its toxicity to various organisms and its potential to accumulate in food chains.

Given that resorcinol monoacetate hydrolyzes to resorcinol, the aquatic toxicity of resorcinol is of high relevance. Resorcinol is classified as very toxic to aquatic life nih.govfishersci.comfishersci.com. Studies on various aquatic organisms have been conducted to determine the concentrations at which harmful effects are observed. For instance, a full life-cycle toxicity test on the water flea Daphnia magna established a No-Observed-Effect Concentration (NOEC), which is a key metric in risk assessment inchem.org.

Table 1: Ecotoxicity of Resorcinol (Hydrolysis Product) to Aquatic Organisms

| Species | Endpoint | Concentration | Reference |

| Daphnia magna | 21-day NOEC | 172 µg/L | inchem.org |

This data indicates that even low concentrations of resorcinol can have long-term effects on sensitive aquatic invertebrates, suggesting that the release of its precursor, resorcinol monoacetate, into aquatic ecosystems is a potential concern.

Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (LogKow). A low LogKow value generally indicates a low potential for bioaccumulation. Resorcinol monoacetate has a low bioaccumulation potential scbt.com. This is supported by its experimental LogKow value.

Table 2: Bioaccumulation Potential of Resorcinol Monoacetate

| Parameter | Value | Implication | Reference |

| Bioaccumulation Potential | Low | Unlikely to accumulate in organisms | scbt.com |

| LogKow | 1.23 | Low lipophilicity, low bioaccumulation potential | epa.gov |

The LogKow of 1.23 indicates that resorcinol monoacetate has a higher affinity for water than for fatty tissues, making it less likely to be stored in organisms and magnify through the food web epa.gov.

Substance Flow Analysis and Environmental Exposure Modeling

To understand the potential environmental exposure to a chemical, researchers use tools like Substance Flow Analysis (SFA) and environmental exposure models. An SFA provides an overview of the flows of a substance through a specific system, such as a country, investigating its use, consumption, and disposal to identify potential dissemination and exposure pathways mst.dkmst.dk.

While a specific SFA for resorcinol monoacetate is not available, an SFA conducted for resorcinol in Denmark provides a relevant framework. Such an analysis tracks the compound from its import and production through its use in various industries (e.g., rubber, wood adhesives) and consumer products (e.g., pharmaceuticals, cosmetics) to its final fate in waste streams mst.dkmst.dk. Releases to the environment can occur from manufacturing processes and consumer uses, with calculations predicting water to be the main receiving environmental compartment inchem.orgwho.int.

Environmental exposure modeling is a predictive method used to estimate chemical concentrations in different environmental media when measured data is limited epa.gov. These models consider factors such as:

The quantity of the chemical released.

The pathways of environmental transport (e.g., through air, water, soil).

The rates of degradation processes like hydrolysis and photolysis.

Advanced Analytical and Spectroscopic Characterization of Resorcinol Monoacetate

Development and Validation of Chromatographic Techniques for Purity and Quantification

Chromatographic methods are central to separating Resorcinol (B1680541) Monoacetate from its potential impurities, including the parent compound Resorcinol, the di-acetylated product, and other synthesis-related substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of Resorcinol Monoacetate. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. Method development typically focuses on optimizing the separation of the monoacetate from Resorcinol and Resorcinol Diacetate.

Key parameters for a successful RP-HPLC separation include the choice of stationary phase, mobile phase composition, and detector wavelength. C18 and C8 columns are frequently used, providing the necessary hydrophobicity to retain Resorcinol Monoacetate and related compounds. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase can be adjusted to control the ionization state of the phenolic hydroxyl group, thereby influencing retention time. Isocratic elution is often sufficient for routine quality control, though gradient elution can be employed to resolve complex impurity profiles. Detection is typically performed using a UV detector, with the wavelength set around 280 nm, which corresponds to a chromophoric region for the benzene (B151609) ring.

Validation of these HPLC methods is performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the method is suitable for its intended purpose.

Table 1: Representative HPLC Conditions for Analysis of Resorcinol and Related Compounds This table summarizes typical conditions that can be adapted for Resorcinol Monoacetate analysis.

| Parameter | Condition 1 | Condition 2 |

| Column | Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) | Waters C18 (250 mm x 4.0 mm, 5 µm) |

| Mobile Phase | Isocratic: Methanol:Water (40:60, v/v) | Gradient: Phosphate buffer (pH 2.8) and Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.6 mL/min |

| Detector | Diode Array Detector (DAD) at 280 nm | UV Detector at 280 nm |

| Temperature | 25°C | Ambient |

Gas Chromatography (GC), particularly Gas-Liquid Chromatography (GLC), is a well-established technique for the quantitative determination of Resorcinol Monoacetate, especially in complex matrices like dermatological creams and lotions. nih.gov Due to the polarity of the free hydroxyl group, derivatization is often employed to improve the compound's volatility and chromatographic behavior. A common approach involves acetylation of the remaining free hydroxyl group, converting Resorcinol Monoacetate into the more volatile Resorcinol Diacetate prior to injection. nih.gov

The analysis is typically performed on a packed or capillary column with a suitable stationary phase, such as cyano ethyl silicone, which provides selectivity for polar compounds. nih.gov A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and linear response for organic compounds. An internal standard, such as Orcinol, which is also derivatized during sample preparation, is often used to improve the precision and accuracy of the quantification. nih.gov

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides a powerful tool for both quantification and definitive identification. The mass spectrometer can identify Resorcinol Monoacetate (or its derivative) based on its characteristic mass spectrum and fragmentation pattern, offering a higher degree of specificity than GC-FID alone.

Table 2: Exemplary GC Conditions for Resorcinol Monoacetate Analysis

| Parameter | Condition |

| Column | 1.22 m x 2 mm i.d. stainless steel packed with 5% cyano ethyl silicone on 80-100 mesh diatomite aggregate nih.gov |

| Temperatures | Column: 170°C; Detector: 220°C; Injection Port: 220°C nih.gov |

| Carrier Gas | Helium at 15 mL/min nih.gov |

| Detector | Flame Ionization Detector (FID) nih.gov |

| Sample Prep | Acetylation with acetic anhydride (B1165640) and pyridine nih.gov |

| Internal Standard | Orcinol nih.gov |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly valued for chiral separations, where it often provides faster and more efficient analysis than HPLC.